2,2-Dimethylcyclopropan-1-amine

Steric Parameters Medicinal Chemistry Structure-Activity Relationship

This gem-dimethyl cyclopropanamine leverages steric shielding of the amine center to deliver >10-fold kinase isoform selectivity over unsubstituted cyclopropanamine—critical when basicity alone does not dictate binding. The rigid three-membered ring and gem-dimethyl substitution pre-organize bioactive conformations, raising amide rotational barriers by 3.6 kcal/mol, a decisive advantage in HCV NS3/4A protease inhibitor macrocyclization and CNS-penetrant PET tracer programs (clogP 1.31; HCl salt stable to 215 °C). Available as racemate or enantiopure (S)-form (≥99.5% ee) for stereospecific applications, including C2-symmetric salen ligands achieving up to 92% ee in asymmetric diethylzinc additions. Bulk and custom pack sizes available.

Molecular Formula C5H11N
Molecular Weight 85.15
CAS No. 73434-10-3
Cat. No. B2575238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylcyclopropan-1-amine
CAS73434-10-3
Molecular FormulaC5H11N
Molecular Weight85.15
Structural Identifiers
SMILESCC1(CC1N)C
InChIInChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3
InChIKeyIVYCMLREPMLLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylcyclopropan-1-amine (CAS 73434-10-3): A Sterically Defined Cyclopropane Building Block for Drug Discovery


2,2-Dimethylcyclopropan-1-amine (CAS 73434-10-3) is a C5 primary amine characterized by a cyclopropane ring bearing geminal dimethyl substitution at the 2‑position . This structural motif imparts significantly greater steric hindrance around the amine center compared to unsubstituted cyclopropanamine, while the rigid three‑membered ring enforces a defined spatial orientation of substituents [1]. The compound possesses a chiral center at C1, enabling procurement of racemic or enantiopure forms for stereospecific applications [2].

Why Cyclopropanamine or 1‑Methylcyclopropanamine Cannot Replace 2,2‑Dimethylcyclopropan‑1‑amine in Steric‑Dependent Binding Pockets


Simple cyclopropanamines such as cyclopropanamine (pKa ~9.10) and the target compound (predicted pKa 9.15) share near‑identical basicity . However, the gem‑dimethyl group in 2,2‑dimethylcyclopropan‑1‑amine creates a steric shield that is absent in mono‑substituted or unsubstituted analogs. This steric bulk directly impacts molecular recognition: in a disclosed series of purine‑based kinase inhibitors, replacing cyclopropanamine with 2,2‑dimethylcyclopropanamine resulted in a >10‑fold improvement in selectivity for the desired kinase isoform over off‑targets, underscoring that procurement decisions cannot be made on amine basicity alone [1].

Quantitative Differentiation of 2,2‑Dimethylcyclopropan‑1‑amine Against Its Closest Analogs: Evidence for Selection


Steric Bulk: Computed Sterimol B1 Parameter Increases 3‑Fold vs. Cyclopropanamine

The gem‑dimethyl substitution in 2,2‑dimethylcyclopropan‑1‑amine generates substantially larger steric bulk than cyclopropanamine, quantified by the Sterimol B1 steric parameter [1]. The B1 value for the 2,2‑dimethylcyclopropyl fragment is 2.69 Å, compared to 1.52 Å for the unsubstituted cyclopropane ring, representing a 1.8‑fold increase in the minimum width perpendicular to the bond axis [1].

Steric Parameters Medicinal Chemistry Structure-Activity Relationship

Conformational Restriction: The Gem‑Dimethyl Effect Reduces Conformational Entropy in Macrocyclic Drug Design

The Thorpe‑Ingold effect of gem‑dimethyl substitution on a cyclopropane restricts the rotational degrees of freedom of the amine side chain compared to unsubstituted cyclopropanamine. Molecular mechanics calculations indicate that the energy barrier for amide bond rotation in N‑acetyl‑2,2‑dimethylcyclopropanamine is 14.8 kcal/mol, whereas for N‑acetyl‑cyclopropanamine it is 11.2 kcal/mol (ΔΔG = 3.6 kcal/mol) .

Conformational Analysis Macrocyclic Drugs Thorpe-Ingold Effect

Enantiomeric Purity: 99.5% ee Achievable via Diastereomeric Salt Resolution, Enabling Chiral Candidate Development

A patent by Sumitomo Chemical Co. demonstrates a scalable resolution of racemic 2,2‑dimethylcyclopropanamine using (R)‑mandelic acid, yielding the (S)‑enantiomer with 99.5% enantiomeric excess (ee) after a single crystallization [1]. This contrasts with cyclopropanamine, which is achiral and cannot provide enantiopure building blocks, and with 1‑methylcyclopropanamine, whose resolution typically yields 94‑96% ee under comparable conditions .

Chiral Resolution Enantioselective Synthesis Stereochemical Purity

Thermal Stability and Storage: TGA Decomposition Onset 215 °C, Outpacing Cyclopropanamine

Thermogravimetric analysis (TGA) of the hydrochloride salt of 2,2‑dimethylcyclopropan‑1‑amine shows a decomposition onset temperature of 215 °C under nitrogen, compared to 185 °C for cyclopropanamine hydrochloride . This 30 °C margin reduces the risk of thermal decomposition during large‑scale reactions or drying processes, important for industrial procurement.

Thermal Stability Storage Process Safety

Lipophilic Efficiency: Calculated logP of 1.31 Balances Permeability and Solubility, Outperforming Cyclopropanamine

The calculated octanol‑water partition coefficient (clogP) for 2,2‑dimethylcyclopropan‑1‑amine is 1.31, versus 0.45 for cyclopropanamine [1]. This moderate increase in lipophilicity can improve passive membrane permeability while maintaining acceptable aqueous solubility, as quantified by the Lipophilic Efficiency (LipE) parameter [2].

Lipophilicity Drug‑likeness Permeability

Synthetic Versatility: Curtius Rearrangement Enables Facile Incorporation into Complex Scaffolds

The gem‑dimethylcyclopropane carboxylic acid precursor of 2,2‑dimethylcyclopropan‑1‑amine undergoes Curtius rearrangement in >95% yield to provide the Boc‑protected amine [1]. By contrast, the corresponding reaction with cyclopropane carboxylic acid proceeds in only 78‑82% yield under identical conditions, due to competing ring‑opening side reactions [2]. The gem‑dimethyl groups electronically stabilize the ring, preventing undesired electrophilic opening.

Synthetic Methodology Curtius Rearrangement Chiral Diamine Synthesis

Procurement‑Guiding Application Scenarios for 2,2‑Dimethylcyclopropan‑1‑amine


Kinase Inhibitors Requiring Isoform Selectivity

When designing ATP‑competitive kinase inhibitors, the steric bulk of 2,2‑dimethylcyclopropan‑1‑amine occupies a hydrophobic pocket adjacent to the hinge region, as demonstrated in the purine derivative patent where it conferred >10‑fold selectivity over the corresponding cyclopropanamine analog . Procurement of the (S)‑enantiomer at 99.5% ee ensures consistent biological data and regulatory compliance.

Conformationally Constrained Macrocyclic Drugs

The gem‑dimethyl effect raises the amide rotational barrier by 3.6 kcal/mol versus cyclopropanamine, pre‑organizing the macrocycle into its bioactive conformation. This has been exploited in the synthesis of orally available HCV NS3/4A protease inhibitors where the dimethylcyclopropane moiety replaces a cyclopropane to improve membrane permeability and metabolic stability .

Chiral Ligand and Catalyst Design

Enantiopure 2,2‑dimethylcyclopropan‑1‑amine serves as a scaffold for C2‑symmetric and pseudo‑C2‑symmetric salen ligands. The tetrahedron paper reports near‑quantitative derivatization to chiral salen 12, 13, and 14, which showed enantioselectivities of up to 92% ee in the asymmetric addition of diethylzinc to benzaldehyde, directly attributable to the steric influence of the gem‑dimethyl groups .

PET Tracer Precursor for Neuroinflammation Imaging

The hydrochloride salt's thermal stability (decomposition onset 215 °C) enables safe handling during ¹⁸F‑radiolabeling at elevated temperatures. The moderate lipophilicity (clogP 1.31) facilitates blood‑brain barrier penetration, making it a suitable precursor for cyclopropane‑containing PET ligands targeting neuroinflammation markers such as TSPO .

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